Cas no 2287310-70-5 (5-bromo-1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazole)

5-Bromo-1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazole is a brominated benzotriazole derivative featuring a tetrahydropyranylmethyl substitution at the 1-position. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for further functionalization. The bromine substituent enhances reactivity for cross-coupling reactions, while the oxan-4-ylmethyl group may improve solubility and modulate steric properties. Its benzotriazole core is known for stability and utility in heterocyclic synthesis. This structure is particularly valuable in the development of pharmacologically active compounds or as a ligand in coordination chemistry. Careful handling is recommended due to potential sensitivity to light and moisture.
5-bromo-1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazole structure
2287310-70-5 structure
Product name:5-bromo-1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazole
CAS No:2287310-70-5
MF:C12H14BrN3O
MW:296.163061618805
CID:6150340
PubChem ID:165738004

5-bromo-1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazole Chemical and Physical Properties

Names and Identifiers

    • EN300-6750729
    • 5-bromo-1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazole
    • 2287310-70-5
    • Inchi: 1S/C12H14BrN3O/c13-10-1-2-12-11(7-10)14-15-16(12)8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2
    • InChI Key: VNCDEEFTZRTLAQ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)N=NN2CC1CCOCC1

Computed Properties

  • Exact Mass: 295.03202g/mol
  • Monoisotopic Mass: 295.03202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.9Ų
  • XLogP3: 2.3

5-bromo-1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6750729-0.25g
5-bromo-1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazole
2287310-70-5 95.0%
0.25g
$774.0 2025-03-13
Enamine
EN300-6750729-1.0g
5-bromo-1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazole
2287310-70-5 95.0%
1.0g
$842.0 2025-03-13
Enamine
EN300-6750729-0.05g
5-bromo-1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazole
2287310-70-5 95.0%
0.05g
$707.0 2025-03-13
Enamine
EN300-6750729-0.1g
5-bromo-1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazole
2287310-70-5 95.0%
0.1g
$741.0 2025-03-13
Enamine
EN300-6750729-0.5g
5-bromo-1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazole
2287310-70-5 95.0%
0.5g
$809.0 2025-03-13
Enamine
EN300-6750729-2.5g
5-bromo-1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazole
2287310-70-5 95.0%
2.5g
$1650.0 2025-03-13
Enamine
EN300-6750729-5.0g
5-bromo-1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazole
2287310-70-5 95.0%
5.0g
$2443.0 2025-03-13
Enamine
EN300-6750729-10.0g
5-bromo-1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazole
2287310-70-5 95.0%
10.0g
$3622.0 2025-03-13

Additional information on 5-bromo-1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazole

Comprehensive Overview of 5-bromo-1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazole (CAS No. 2287310-70-5)

The compound 5-bromo-1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazole (CAS No. 2287310-70-5) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including a benzotriazole core and a tetrahydropyran (oxan-4-yl)methyl substituent, make it a versatile intermediate for synthesizing biologically active compounds. Researchers are particularly interested in its potential applications as a kinase inhibitor scaffold or a protease modulator, aligning with current trends in targeted drug discovery.

In recent years, the demand for highly functionalized benzotriazole derivatives like this compound has surged due to their role in catalysis and material science. The bromine atom at the 5-position offers a reactive site for cross-coupling reactions, a hot topic in synthetic chemistry as evidenced by frequent searches for "Suzuki-Miyaura coupling precursors" or "Pd-catalyzed transformations." This aligns with industry needs for click chemistry compatible building blocks, a frequently queried term in AI-driven literature searches.

The oxan-4-ylmethyl moiety introduces stereochemical complexity and improved solubility—key parameters often searched as "chiral auxiliaries in drug design" or "logP optimization strategies." Computational studies suggest this group may enhance blood-brain barrier permeability, a trending research area given the rise in neurological drug development queries. These properties position the compound as relevant to contemporary investigations into CNS-targeted therapeutics and fragment-based drug discovery.

From a synthetic perspective, the stability of the 1,2,3-benzotriazole system under various conditions (a common search topic: "heterocycle stability pH dependence") makes it valuable for high-throughput screening libraries. Analytical chemists frequently investigate its HPLC separation profiles and mass spectrometry fragmentation patterns, as reflected in chromatography-related search trends. The compound's UV absorbance characteristics also make it suitable for fluorescent probe development, connecting to growing interest in bioimaging agents.

Industrial applications leverage its potential as a corrosion inhibitor precursor, particularly for copper alloys—a niche but steadily searched topic. The electron-withdrawing bromine and electron-donating tetrahydropyran groups create a push-pull system that influences its coordination chemistry, relevant to queries about "metal-organic frameworks (MOFs)" and "supramolecular assemblies." These dual characteristics satisfy both material science and medicinal chemistry search intents.

Environmental considerations are addressed through studies of its biodegradation pathways (a rising search term: "green chemistry metrics for heterocycles"). The compound's relatively low ecotoxicity profile compared to similar halogenated aromatics makes it attractive for sustainable chemistry applications, aligning with ESG-focused research trends. This balances performance with the increasing demand for "benign by design" chemicals in regulatory submissions.

In conclusion, 5-bromo-1-[(oxan-4-yl)methyl]-1H-1,2,3-benzotriazole represents a multifaceted compound bridging medicinal chemistry, materials science, and green chemistry. Its structural features respond to numerous contemporary research questions while offering synthetic handles for further diversification—a quality highly valued in both academic and industrial settings where modularity and derivatization potential dominate search behaviors and publication trends.

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